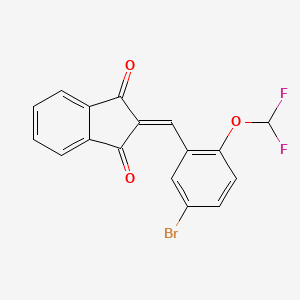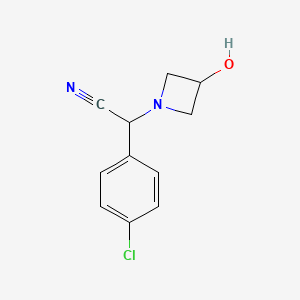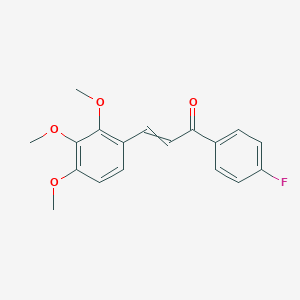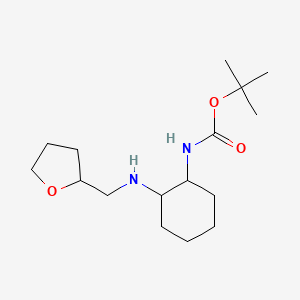
Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a tetrahydrofuran ring, a cyclohexyl group, and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the final product . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate has several scientific research applications:
Biology: The compound is utilized in the synthesis of bioactive molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of various polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate can be compared with other carbamates such as:
Tert-butyl (2-aminoethyl)carbamate: Similar in structure but lacks the tetrahydrofuran ring.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a tetrahydrofuran ring.
Tert-butyl (4-methylpyridin-2-yl)carbamate: Features a pyridine ring in place of the cyclohexyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C16H30N2O3 |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxolan-2-ylmethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-14-9-5-4-8-13(14)17-11-12-7-6-10-20-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
GADIDLUFQJHZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



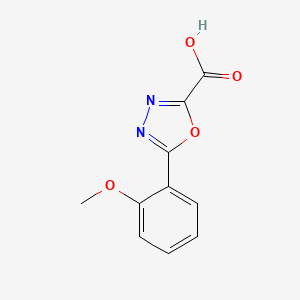
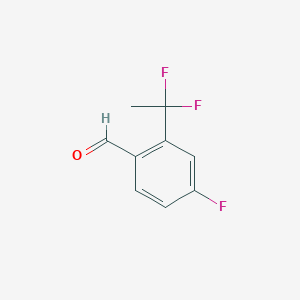
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)
![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)


